

large-scale synthesis of 5-(Morpholine-4-carbonyl)pyridin-2-amine

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Compound of Interest

Compound Name: 5-(Morpholine-4-carbonyl)pyridin-2-amine

Cat. No.: B1428720

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An Application Note for the Large-Scale Synthesis of **5-(Morpholine-4-carbonyl)pyridin-2-amine**

Abstract

This document provides a comprehensive guide for the large-scale synthesis of **5-(Morpholine-4-carbonyl)pyridin-2-amine**, a critical intermediate in the manufacturing of the anticoagulant drug Apixaban. The protocol detailed herein is designed for scalability, focusing on a robust and economically viable synthetic route starting from 6-Aminopyridine-3-carboxylic acid. We will delve into the rationale behind the chosen two-step, one-pot synthesis, covering reaction mechanisms, process optimization, in-process controls, and analytical characterization of the final product. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

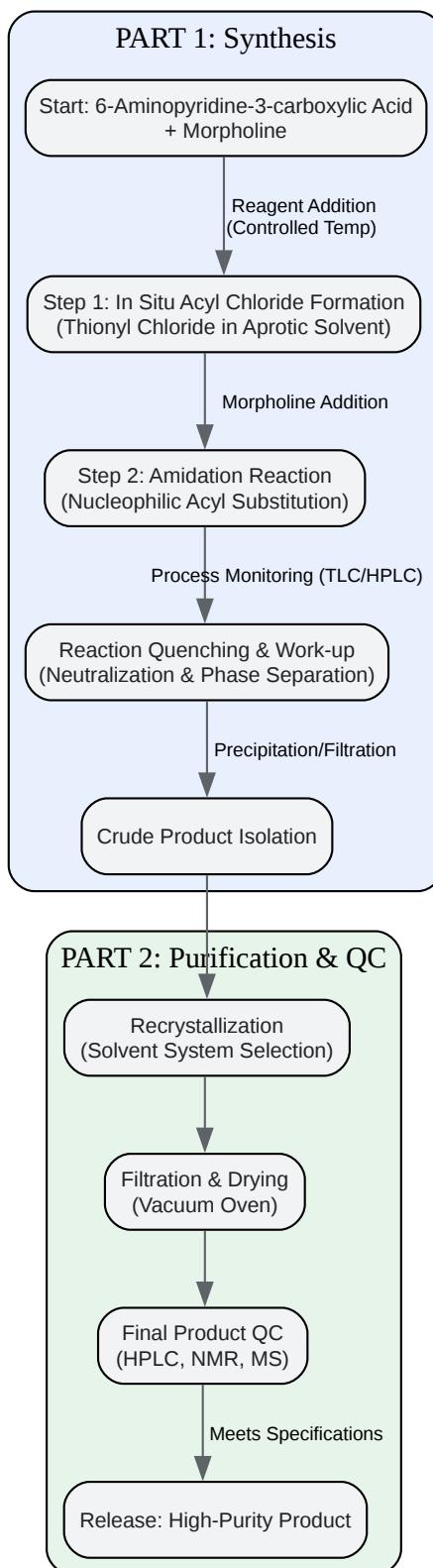
Introduction and Strategic Overview

5-(Morpholine-4-carbonyl)pyridin-2-amine is a key building block in the synthesis of Apixaban, a direct factor Xa inhibitor marketed as Eliquis.^[1] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical factors for the commercial viability of the final active pharmaceutical ingredient (API). While various synthetic routes have been reported in patent literature, many involve expensive starting materials, hazardous reagents like sodium hydride, or complex multi-step procedures that are not ideal for industrial production.^{[1][2]}

The strategy outlined in this application note focuses on a streamlined and scalable process: the direct amidation of 6-Aminopyridine-3-carboxylic acid with morpholine. This approach is advantageous due to the commercial availability of the starting materials and the potential for a one-pot procedure, which minimizes solvent waste and simplifies operations. The core of this process involves the *in situ* activation of the carboxylic acid to form a highly reactive acyl chloride, followed by its immediate reaction with morpholine.

Logical Workflow of the Synthesis

The entire process is designed as a logical flow from starting materials to the purified final product, with critical quality checks integrated at each stage.

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Caption: Overall Synthetic Workflow Diagram.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale that is directly transferable to pilot and large-scale manufacturing.

Materials and Reagents

Reagent	CAS No.	Molar Mass (g/mol)	Purity	Notes
6-Aminopyridine-3-carboxylic acid	3167-49-5	138.12	>97%	Starting material. [3]
Thionyl Chloride (SOCl ₂)	7719-09-7	118.97	>99%	Acyling agent. Handle in a fume hood.
Morpholine	110-91-8	87.12	>99%	Nucleophile.
Triethylamine (TEA)	121-44-8	101.19	>99%	Acid scavenger.
Dichloromethane (DCM)	75-09-2	84.93	Anhydrous	Reaction solvent.
Sodium Bicarbonate (NaHCO ₃)	144-55-8	84.01	ACS Grade	For aqueous work-up.
Ethanol	64-17-5	46.07	>95%	Recrystallization solvent.

Step-by-Step Procedure

Step 1: In Situ Formation of 6-Amino-3-pyridinecarbonyl Chloride

- Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber system (for HCl and SO₂ gases).
- Inerting: Purge the reactor with dry nitrogen to ensure an inert atmosphere.

- Charging: Charge the reactor with 6-Aminopyridine-3-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM, 10 volumes). Start agitation to form a slurry.
- Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
- Activation: Add Thionyl Chloride (1.2 eq) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
 - Expertise & Causality: The conversion of a carboxylic acid to an amide requires activation, as direct reaction with an amine is unfavorable.^[4] Forming the acyl chloride in situ with thionyl chloride is a classic, cost-effective method for large-scale production.^[4] The slow, cooled addition is critical to control the exotherm and prevent degradation of the starting material. The excess thionyl chloride ensures complete conversion.

Step 2: Amidation with Morpholine

- Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by taking a quenched sample for TLC or HPLC analysis to confirm the disappearance of the starting carboxylic acid.
- Base and Nucleophile Addition: In a separate vessel, prepare a solution of Morpholine (1.5 eq) and Triethylamine (2.5 eq) in anhydrous DCM (2 volumes).
- Amidation: Add the Morpholine/Triethylamine solution dropwise to the reactor over 60-90 minutes, again maintaining the internal temperature at 0-10 °C.
 - Expertise & Causality: Morpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.^[5] Triethylamine is a non-nucleophilic organic base used as an acid scavenger to neutralize the two equivalents of HCl generated (one from the thionyl chloride reaction and one from the amidation step), driving the reaction to completion.^[6] A slight excess of morpholine is used to ensure the complete consumption of the highly reactive acyl chloride intermediate.
- Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours, or until HPLC analysis shows complete conversion.

Step 3: Work-up and Isolation

- **Quenching:** Carefully and slowly add water (5 volumes) to the reactor to quench any unreacted thionyl chloride and dissolve the triethylamine hydrochloride salt.
- **Neutralization:** Add a saturated aqueous solution of Sodium Bicarbonate (NaHCO_3) portion-wise until the pH of the aqueous layer is 8-9. This neutralizes any remaining acid.
- **Phase Separation:** Stop agitation and allow the layers to separate. Remove the lower organic (DCM) layer.
- **Extraction:** Extract the aqueous layer with DCM (2 x 3 volumes) to recover any dissolved product.
- **Washing:** Combine all organic layers and wash with brine (1 x 3 volumes) to remove residual water.
- **Solvent Removal:** Concentrate the combined organic layer under reduced pressure to obtain the crude product as a solid.

Step 4: Purification by Recrystallization

- **Solvent Addition:** Add Ethanol (approx. 4-5 volumes relative to the crude product mass) to the reactor containing the crude solid.
- **Dissolution:** Heat the mixture to reflux (approx. 78 °C) with stirring until all the solid dissolves completely.
- **Crystallization:** Slowly cool the solution to 0-5 °C over several hours to induce crystallization. Hold at this temperature for at least 2 hours to maximize yield.
- **Filtration:** Filter the resulting slurry through a Nutsche filter. Wash the filter cake with a small amount of cold ethanol.
- **Drying:** Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically in the range of 80-90% with a purity of >99% by HPLC.

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to ensure the final product meets the required specifications for use in API synthesis.

Analytical Methods Summary

Parameter	Method	Specification
Appearance	Visual	Off-white to light yellow crystalline solid
Identification	^1H NMR	Conforms to the structure
Assay/Purity	HPLC	>99.0% (Area Normalization)
Melting Point	DSC/MPA	158-162 °C (Literature values may vary)
Residual Solvents	GC-HS	DCM, Ethanol < specified limits (e.g., ICH Q3C)

Quality Control Workflow



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Caption: Quality Control (QC) Process Flow.

Process Safety and Environmental Considerations

- Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbing for off-gases. Personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
- Dichloromethane (DCM): A regulated solvent with potential health risks. Minimize exposure through engineering controls. Consider solvent recovery and recycling programs to reduce

environmental impact.

- Exothermic Reactions: The acylation and amidation steps are exothermic. Strict temperature control through a reliable cooling system and controlled addition rates are mandatory to prevent runaway reactions.

Conclusion

The described protocol presents a robust, scalable, and economically viable method for the large-scale synthesis of **5-(Morpholine-4-carbonyl)pyridin-2-amine**. By employing a one-pot acylation-amidation sequence, this process minimizes operational complexity and waste generation. The detailed steps, process controls, and analytical methods provide a solid foundation for implementation in a drug development and manufacturing environment, ensuring the consistent production of high-quality material.

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